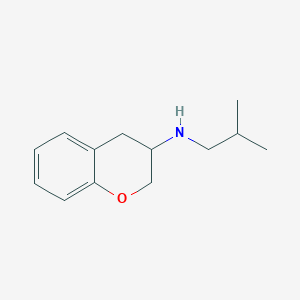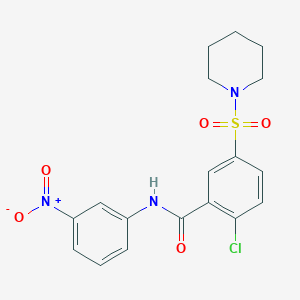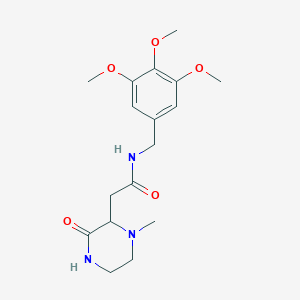
3,4-dihydro-2H-chromen-3-yl(isobutyl)amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3,4-dihydro-2H-chromen-3-yl(isobutyl)amine, also known as isobutyl apigenin amine (IBAA), is a novel compound that has gained attention in the field of medicinal chemistry due to its potential therapeutic properties. IBAA is a derivative of apigenin, a flavonoid found in many plants, and has been synthesized using various methods.
作用機序
The mechanism of action of IBAA is not fully understood, but it is believed to act through multiple pathways. IBAA has been shown to inhibit the activity of several enzymes involved in inflammation and cancer cell growth, such as cyclooxygenase-2 (COX-2) and matrix metalloproteinases (MMPs). IBAA has also been found to activate the nuclear factor erythroid 2-related factor 2 (Nrf2) pathway, which plays a crucial role in the regulation of antioxidant and anti-inflammatory responses.
Biochemical and Physiological Effects
IBAA has been found to have several biochemical and physiological effects. It has been shown to reduce the production of pro-inflammatory cytokines and chemokines, such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α), in animal models of inflammation. IBAA has also been found to increase the expression of antioxidant enzymes, such as heme oxygenase-1 (HO-1), in animal models of oxidative stress. Furthermore, IBAA has been found to inhibit the growth of cancer cells by inducing cell cycle arrest and apoptosis.
実験室実験の利点と制限
IBAA has several advantages for lab experiments. It is a relatively stable compound that can be easily synthesized and purified. IBAA has also been found to have low toxicity in animal models, making it a safe compound for use in experiments. However, IBAA has some limitations for lab experiments. It has poor solubility in water, which can limit its use in some assays. Furthermore, the mechanism of action of IBAA is not fully understood, which can make it challenging to design experiments that target specific pathways.
将来の方向性
There are several future directions for research on IBAA. One area of interest is the development of IBAA analogs that have improved solubility and potency. Another area of interest is the investigation of the mechanism of action of IBAA, which could lead to the identification of new targets for drug development. Furthermore, the potential therapeutic applications of IBAA in the treatment of neurodegenerative diseases and cancer warrant further investigation.
合成法
IBAA can be synthesized using different methods, but the most common one involves the reaction of apigenin with 3,4-dihydro-2H-chromen-3-yl(isobutyl)amineamine in the presence of a catalyst. The reaction takes place under reflux conditions, and the product is purified using column chromatography. The yield of IBAA obtained from this method is around 50%.
科学的研究の応用
IBAA has shown potential as a therapeutic agent in several scientific research studies. It has been found to possess anti-inflammatory, anti-tumor, and neuroprotective properties. IBAA has also been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting angiogenesis. Furthermore, IBAA has been found to be effective in reducing inflammation and oxidative stress in animal models of neurodegenerative diseases.
特性
IUPAC Name |
N-(2-methylpropyl)-3,4-dihydro-2H-chromen-3-amine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19NO/c1-10(2)8-14-12-7-11-5-3-4-6-13(11)15-9-12/h3-6,10,12,14H,7-9H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PUZOCNQUROYZPR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CNC1CC2=CC=CC=C2OC1 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-chloro-N-{[(2-chloro-5-nitrophenyl)amino]carbonothioyl}benzamide](/img/structure/B6031581.png)
![4-{[5-(4-methoxyphenyl)-4-methyl-4H-1,2,4-triazol-3-yl]thio}dihydro-2(3H)-furanone](/img/structure/B6031588.png)
![4-[(6,6-dimethylbicyclo[3.1.1]hept-2-en-2-yl)methyl]-2,6-dimethylmorpholine](/img/structure/B6031592.png)
![2-[(4,5-dimethyl-3-thienyl)carbonyl]-N-methylhydrazinecarbothioamide](/img/structure/B6031597.png)
![N-(tert-butyl)-3-[4-(trifluoromethyl)benzoyl]-1-piperidinecarboxamide](/img/structure/B6031611.png)
![2-(4-{[(3-furylmethyl)(methyl)amino]methyl}phenyl)-6-(3-pyridinyl)-4(3H)-pyrimidinone](/img/structure/B6031618.png)

![3-[2-(3-fluorophenyl)ethyl]-1-[3-(methylthio)propanoyl]piperidine](/img/structure/B6031630.png)
![N-{[1-(2,3-dihydro-1H-inden-2-yl)-4-piperidinyl]methyl}-4,4,4-trifluoro-N-(tetrahydro-2-furanylmethyl)butanamide](/img/structure/B6031637.png)
![2-(4-chlorobenzyl)-N-[2-(1H-pyrazol-1-yl)ethyl]-1,3-benzoxazole-5-carboxamide](/img/structure/B6031649.png)


![N-(3,4-dichlorophenyl)-N'-{5-[(4-methylphenoxy)methyl]-1,3,4-thiadiazol-2-yl}urea](/img/structure/B6031669.png)
![2-{[(2,5-dimethylphenyl)acetyl]amino}benzamide](/img/structure/B6031672.png)